molecular formula C14H10F3NO3 B1305826 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid CAS No. 66158-46-1

2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

Cat. No. B1305826
CAS RN: 66158-46-1
M. Wt: 297.23 g/mol
InChI Key: QEVYEOVHIKEWCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex aromatic compounds often involves the use of reagents that can facilitate the formation of carbon-carbon bonds. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used to intermolecularly dehydrate carboxylic acids and aromatic hydrocarbons to yield benzophenones, which suggests that similar reagents or methods could potentially be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of coordination polymers and metal-organic frameworks (MOFs) based on pyridyl oximes and carboxylic acids, as discussed in the second paper, indicates that pyridine derivatives can form complex structures with metals. This could imply that the pyridine moiety in the compound of interest may also exhibit the ability to coordinate with metals or form complex structures .

Chemical Reactions Analysis

The reactivity of pyridine derivatives is a subject of interest in the context of synthesizing antiallergic compounds. For example, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridines from related precursors demonstrates the potential transformations that pyridine derivatives can undergo, which may be relevant to understanding the chemical reactions of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure and the substituents attached to the pyridine ring. For instance, the catalytic ability of zinc carboxylate complexes of pyridine dicarboxylic acid suggests that the electronic and steric properties of the pyridine ring can affect the reactivity of the compound . Additionally, the oxidative condensation reactions catalyzed by salicylic acid derivatives to form pyridines indicate that the presence of certain functional groups can facilitate specific chemical transformations .

Scientific Research Applications

  • Pharmaceutical Chemistry

    • The compound “2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid” is a chemical that can be used for experimental or research purposes .
    • Trifluoromethyl group-containing drugs have been approved by the FDA over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .
    • The compound could potentially be used in the synthesis of new drugs, given its trifluoromethyl group .
  • Organic Chemistry

    • The compound could be used in the field of organic chemistry, specifically in the synthesis of new organic compounds .
    • The trifluoromethyl group in the compound could potentially exhibit numerous pharmacological activities .
  • Proteomics Research

    • The compound could be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • The compound could potentially be used in the synthesis of new proteins or in the study of protein interactions .
  • Medicinal Chemistry

    • The compound could be used in medicinal chemistry for the development of new drugs .
    • The trifluoromethyl group in the compound could potentially exhibit numerous pharmacological activities .
  • Fluorine Chemistry

    • The compound could be used in the field of fluorine chemistry .
    • The trifluoromethyl group in the compound could potentially exhibit unique chemical properties due to the presence of fluorine .
  • Drug Synthesis

    • The compound could be used in the synthesis of new drugs .
    • The trifluoromethyl group in the compound could potentially exhibit numerous pharmacological activities .
  • Biochemical Research

    • The compound could be used in biochemical research . Biochemistry involves the study of chemical processes and substances which occur within living organisms .
    • The compound could potentially be used in the synthesis of new biochemical compounds or in the study of biochemical reactions .
  • Agrochemical Development

    • The compound could be used in the development of new agrochemicals .
    • The trifluoromethyl group in the compound could potentially exhibit numerous pharmacological activities .
  • Catalysis

    • The compound could be used in the field of catalysis .
    • The trifluoromethyl group in the compound could potentially exhibit unique catalytic properties due to the presence of fluorine .
  • Electronics

    • The compound could be used in the field of electronics .
    • The trifluoromethyl group in the compound could potentially exhibit unique electronic properties due to the presence of fluorine .
  • Peptide Synthesis

    • The compound could be used in the synthesis of new peptides .
    • The trifluoromethyl group in the compound could potentially exhibit numerous pharmacological activities .
  • Oligonucleotide Synthesis

    • The compound could be used in the synthesis of new oligonucleotides .
    • The trifluoromethyl group in the compound could potentially exhibit numerous pharmacological activities .

Future Directions

Trifluoromethylpyridines, including “2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid”, are expected to find many novel applications in the future . This is due to their unique physicochemical properties and their potential use in various fields such as medicines, electronics, agrochemicals, and catalysis .

properties

IUPAC Name

2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-18-7-1-2-11(12(18)19)13(20)21/h1-7H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEVYEOVHIKEWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379739
Record name 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid

CAS RN

66158-46-1
Record name 2-Oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66158-46-1
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